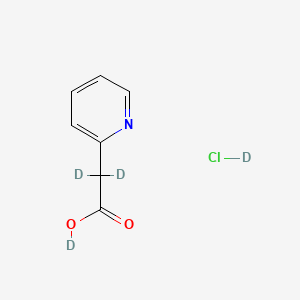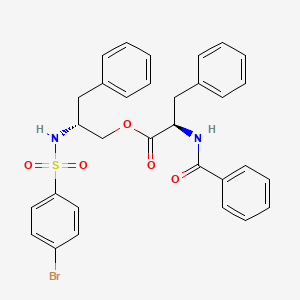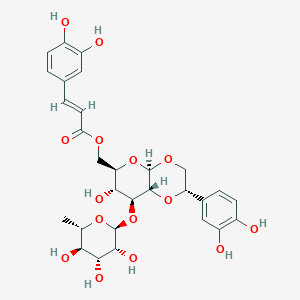
Isocrenatoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocrenatoside is a cyclic octapeptide derived from the ethanolic extract of Microtoena prainiana stems. It functions as an angiotensin-converting enzyme inhibitor, achieving an inhibitory efficiency of 99.3% at a concentration of 1 mg/mL . This compound has garnered interest due to its potential therapeutic applications, particularly in the regulation of blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocrenatoside is isolated from the ethanolic extract of Microtoena prainiana stems . The extraction process involves using ethanol as a solvent to obtain the active compound from the plant material. The extract is then purified to isolate this compound.
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. The primary method remains extraction from natural sources, which may not be feasible for large-scale production. Further research is needed to develop efficient synthetic routes for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Isocrenatoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives of this compound.
Scientific Research Applications
Isocrenatoside has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of angiotensin-converting enzyme and its potential therapeutic applications
Industry: Its inhibitory properties make it a candidate for developing new pharmaceuticals targeting the renin-angiotensin system.
Mechanism of Action
Isocrenatoside exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin system . This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound helps reduce the production of angiotensin II, leading to vasodilation and lower blood pressure. The molecular targets and pathways involved include the angiotensin-converting enzyme and the renin-angiotensin system.
Comparison with Similar Compounds
Isocrenatoside is unique due to its high inhibitory efficiency against the angiotensin-converting enzyme. Similar compounds include:
Crenatoside: Another phenylethanoid glycoside with similar inhibitory properties.
Palatrigine: A compound with similar biological activities.
Ovotransferrin: A protein with angiotensin-converting enzyme inhibitory activity.
These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities.
Properties
CAS No. |
221895-09-6 |
|---|---|
Molecular Formula |
C29H34O15 |
Molecular Weight |
622.6 g/mol |
IUPAC Name |
[(2S,4aR,6R,7R,8S,8aR)-2-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-6-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H34O15/c1-12-22(35)24(37)25(38)28(41-12)44-26-23(36)20(11-39-21(34)7-3-13-2-5-15(30)17(32)8-13)43-29-27(26)42-19(10-40-29)14-4-6-16(31)18(33)9-14/h2-9,12,19-20,22-33,35-38H,10-11H2,1H3/b7-3+/t12-,19+,20+,22-,23+,24+,25+,26-,27+,28-,29+/m0/s1 |
InChI Key |
FYNJOHBQQZWZTB-WLLRULDYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]3[C@@H]2O[C@H](CO3)C4=CC(=C(C=C4)O)O)COC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC3C2OC(CO3)C4=CC(=C(C=C4)O)O)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)

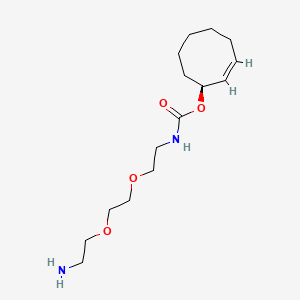

![1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one](/img/structure/B12388273.png)
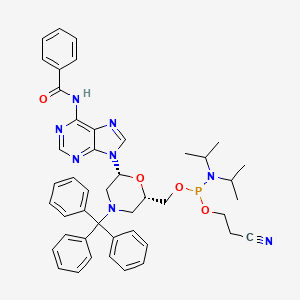
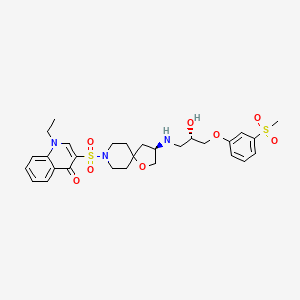

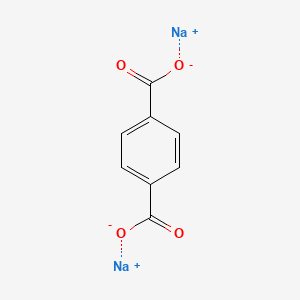
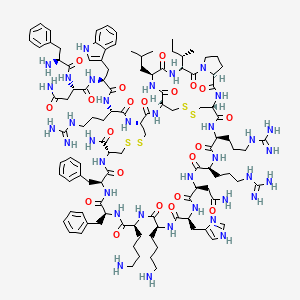
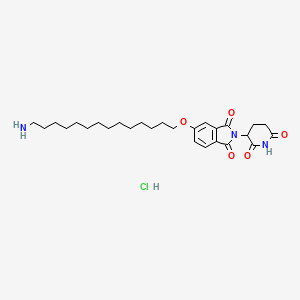
![N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12388311.png)
